6,7-Dimethoxy Dihydroisoquinolinium Scaffold Confers 10‑Fold Higher SK Channel Affinity Versus Dequalinium
In a series of bis-isoquinolinium derivatives evaluated as small-conductance Ca²⁺-activated K⁺ (SK) channel blockers, the most active 6,7-dimethoxy-substituted congeners exhibited approximately 10‑fold higher binding affinity for SK channels compared to the reference blocker dequalinium, while unsubstituted bis-isoquinolinium analogs were notably weaker [1]. Although the published data were obtained on dimeric structures, the monomeric 6,7-dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium ion represents the core pharmacophoric element responsible for this affinity gain, as the dimethoxy substitution is preserved during synthesis of the bis-compounds [1].
| Evidence Dimension | SK channel binding affinity (Ki ratio relative to dequalinium) |
|---|---|
| Target Compound Data | Not directly measured on monomer; inferred from 6,7-dimethoxy bis-isoquinolinium congeners showing ~10-fold higher affinity than dequalinium. |
| Comparator Or Baseline | Dequalinium (baseline Ki); unsubstituted bis-isoquinolinium analogs (significantly weaker affinity). |
| Quantified Difference | Approximately 10-fold affinity enhancement for 6,7-dimethoxy-substituted bis-compounds over dequalinium; unsubstituted analogs markedly less active. |
| Conditions | Radioligand binding assay on rat brain SK channels; functional electrophysiology validation in midbrain dopaminergic neurons [1]. |
Why This Matters
Demonstrates that the 6,7-dimethoxy motif is a critical molecular determinant for SK channel engagement, providing a structural rationale for prioritizing this scaffold in neuroscience-focused compound libraries.
- [1] Graulich, A.; et al. Synthesis and Radioligand Binding Studies of Bis-isoquinolinium Derivatives as Small Conductance Ca²⁺-Activated K⁺ Channel Blockers. J. Med. Chem. 2007, 50, 5070–5075. View Source
